N-(5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide
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Overview
Description
N-(5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide is a chemical compound belonging to the class of pyrrolopyrimidines. This compound is characterized by the presence of bromine and chlorine atoms attached to a pyrrolopyrimidine ring, which is further connected to a dimethylpropanamide group. It is primarily used as an intermediate in the synthesis of various biologically active molecules and has applications in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and N-bromosuccinimide.
Bromination: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is dissolved in chloroform, and N-bromosuccinimide is added.
Amidation: The brominated product is then reacted with 2,2-dimethylpropanamide under appropriate conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Solvent recovery and recycling are also employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its chemical structure and properties.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
N-(5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, including kinase inhibitors and antiviral drugs.
Biological Research: The compound is employed in studies to understand its interactions with biological targets and its effects on cellular processes.
Pharmaceutical Research: It serves as a building block for the development of new pharmaceutical compounds with improved efficacy and safety profiles.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine: A closely related compound with similar structural features.
5-Bromo-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine: Another derivative with a tosyl group attached.
7-Bromo-6-chloro-7-deazapurine: A compound with a similar pyrrolopyrimidine core but different substituents.
Uniqueness
N-(5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide is unique due to the presence of the dimethylpropanamide group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in medicinal and pharmaceutical research.
Properties
Molecular Formula |
C11H12BrClN4O |
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Molecular Weight |
331.59 g/mol |
IUPAC Name |
N-(5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C11H12BrClN4O/c1-11(2,3)9(18)17-10-15-7(13)6-5(12)4-14-8(6)16-10/h4H,1-3H3,(H2,14,15,16,17,18) |
InChI Key |
YKGYURDBDLXVAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC2=C(C(=CN2)Br)C(=N1)Cl |
Origin of Product |
United States |
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